molecular formula C4H10Al B1628408 Aluminum, diethylhydro- CAS No. 871-27-2

Aluminum, diethylhydro-

Cat. No.: B1628408
CAS No.: 871-27-2
M. Wt: 85.1 g/mol
InChI Key: CQYBWJYIKCZXCN-UHFFFAOYSA-N
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Description

Aluminum, diethylhydro- (chemical formula Et₂AlH) is an organoaluminum compound characterized by two ethyl groups (C₂H₅) and one hydrogen atom bonded to an aluminum center. Organoaluminum compounds like Et₂AlH are typically pyrophoric, moisture-sensitive, and employed in reduction or polymerization reactions due to their strong Lewis acidity and hydridic reactivity .

Properties

CAS No.

871-27-2

Molecular Formula

C4H10Al

Molecular Weight

85.1 g/mol

InChI

InChI=1S/2C2H5.Al/c2*1-2;/h2*1H2,2H3;

InChI Key

CQYBWJYIKCZXCN-UHFFFAOYSA-N

SMILES

CC[Al]CC

Canonical SMILES

CC[Al]CC

Other CAS No.

871-27-2

Pictograms

Flammable; Corrosive

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Reactivity in Catalytic and Reduction Reactions

Aluminum Hydrides (LiAlH₄, NaAlH₄):

  • Lithium Aluminum Hydride (LiAlH₄) is a potent reducing agent for polar functional groups (e.g., esters, ketones), with higher reactivity than sodium aluminum hydride (NaAlH₄) due to its greater hydride-donating ability .
  • Diethylaluminum Hydride (Et₂AlH) is less reactive than LiAlH₄ but offers selectivity in reducing alkenes and alkynes without over-reducing sensitive functional groups, as inferred from catalytic studies of related aluminum hydrides .

Catalytic Hydroboration:

  • Aluminum hydrides (e.g., compounds 1–4 in ) exhibit biphasic catalytic behavior in alkyne hydroboration. At high conversion (>75%), side reactions or catalyst decomposition dominate, highlighting stability limitations. Et₂AlH analogs may share similar mechanistic constraints .

Table 1: Reactivity Comparison of Aluminum Compounds

Compound Primary Use Reactivity Profile Stability in Air/Water
Et₂AlH (inferred) Selective reductions Moderate, substrate-dependent Pyrophoric, unstable
LiAlH₄ Broad-spectrum reductions Very high, non-selective Highly reactive
NaAlH₄ Hydrogen storage, reductions Moderate, thermally activated Moisture-sensitive
AlCl₃ Lewis acid catalyst High acidity, non-reductive Hygroscopic

Key Research Findings and Data Gaps

  • Catalytic Efficiency: Et₂AlH analogs show substrate-dependent reactivity, but direct mechanistic studies are lacking ().
  • Toxicity Data: Limited studies on organoaluminum compounds in mammals necessitate further research to clarify chronic exposure risks.
  • Environmental Impact: Aluminum nanocomposites exhibit low release rates, but long-term ecotoxicological effects remain underexplored ().

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